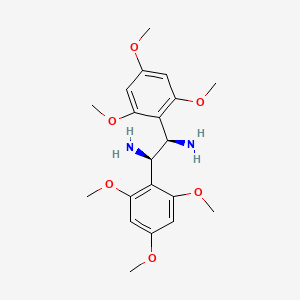
5-(Dihydroxymethyl)-2-fluoronicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dihydroxymethyl)-2-fluoronicotinicacid is a fluorinated derivative of nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dihydroxymethyl)-2-fluoronicotinicacid typically involves the fluorination of nicotinic acid derivatives. One common method is the reaction of 5-(Dihydroxymethyl)nicotinic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dihydroxymethyl)-2-fluoronicotinicacid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Carboxymethyl)-2-fluoronicotinic acid.
Reduction: 5-(Hydroxymethyl)-2-fluoronicotinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Dihydroxymethyl)-2-fluoronicotinicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 5-(Dihydroxymethyl)-2-fluoronicotinicacid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxymethyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)-2-fluoronicotinic acid: Lacks one hydroxymethyl group compared to 5-(Dihydroxymethyl)-2-fluoronicotinicacid.
2-Fluoronicotinic acid: Lacks both hydroxymethyl groups.
5-(Dihydroxymethyl)nicotinic acid: Lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl groups and a fluorine atom. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6FNO4 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
5-(dihydroxymethyl)-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,6,10-11H,(H,12,13) |
Clé InChI |
UWSRCKLWFPWWGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)F)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
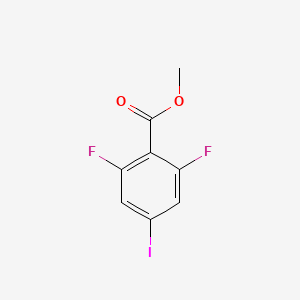


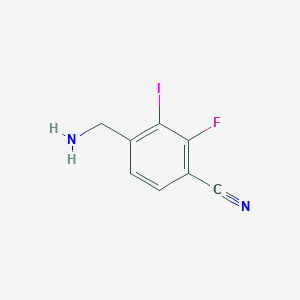
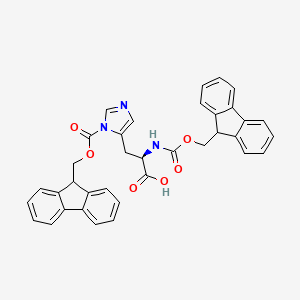
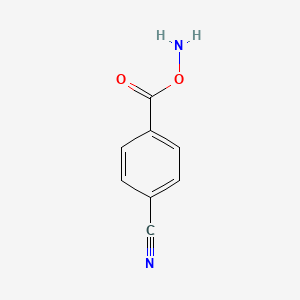

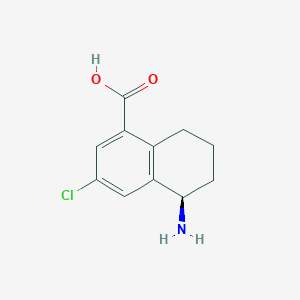
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
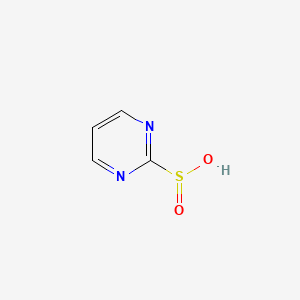
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
